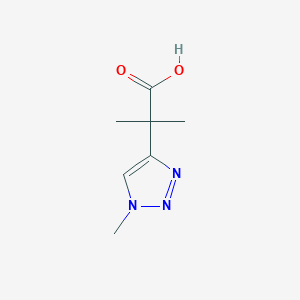

2-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid

Description

2-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is a heterocyclic carboxylic acid featuring a 1,2,3-triazole ring substituted with a methyl group at the 1-position and a branched propanoic acid moiety at the 4-position. The triazole core, a five-membered aromatic ring with three nitrogen atoms, confers rigidity and hydrogen-bonding capabilities, while the methyl and carboxylic acid groups modulate electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-methyl-2-(1-methyltriazol-4-yl)propanoic acid |

InChI |

InChI=1S/C7H11N3O2/c1-7(2,6(11)12)5-4-10(3)9-8-5/h4H,1-3H3,(H,11,12) |

InChI Key |

DIPPJRQMIAWKGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CN(N=N1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and high yield. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

2-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Triazole Substitution : The position of methyl groups on the triazole ring (1- vs. 2-methyl) influences electronic effects and steric interactions. The 1-methyl group in the target compound may enhance metabolic stability compared to 2-methyl analogs .

- Functional Groups : The carboxylic acid in the target compound increases water solubility and acidity (predicted pKa ~4.5–5.0) compared to the carbothioamide analog (pKa ~10–12), which is less polar but more lipophilic .

- Chain Branching: The branched propanoic acid in the target compound likely reduces crystallinity and melting point compared to the linear-chain analog, 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid .

Click Chemistry Relevance

All three compounds derive from 1,2,3-triazole scaffolds, which are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . The target compound’s 1-methyl group may act as a directing group during synthesis, favoring regioselective formation of the 1,4-disubstituted triazole. In contrast, the carbothioamide analog requires post-synthetic modification to introduce the sulfur-containing group, adding complexity .

Pharmacological Potential

- Target Compound : The carboxylic acid group enables salt formation (e.g., sodium or potassium salts) for improved bioavailability, making it suitable as a bioisostere for phosphates or sulfonates in drug design.

- Carbothioamide Analog : The thioamide group mimics peptide bonds, suggesting utility in protease inhibition or metal chelation, though its higher lipophilicity may limit aqueous solubility .

Pricing and Commercial Availability

The linear-chain analog, 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid, is priced significantly higher (€934.00/50 mg) than the carbothioamide analog (€415.00/50 mg), likely due to challenges in purifying carboxylic acid derivatives or higher demand .

Biological Activity

2-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various case studies that highlight its pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of 2-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves the formation of the triazole ring through various methods such as ultrasound-assisted synthesis and continuous-flow conditions. These methods not only enhance yield but also ensure environmentally benign processes.

Table 1: Summary of Synthesis Methods

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Ultrasound-assisted | 75–89 | Varying temperatures |

| Continuous-flow synthesis | High | Metal-free, one-pot process |

Biological Activity

The biological activity of 2-Methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid has been investigated primarily through in vitro studies focusing on anticancer properties.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds with specific substituents on the triazole ring demonstrated varying degrees of cytotoxicity.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|---|

| 6d | HepG2 | 13.004 | Highest anti-proliferative activity |

| 6e | HepG2 | 28.399 | Lowest potency |

| 7f | HepG2 | 16.782 | Low toxicity (1.19%) |

The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups at specific positions on the aromatic ring enhances the anti-cancer activity of the triazole derivatives. For example, compounds with two methyl groups at the ortho position were particularly effective .

Case Study 1: HepG2 Cell Line

A study involving HepG2 cell lines demonstrated that compound 6d exhibited an IC50 value of 13.004 µg/mL , indicating strong anti-proliferative effects. The MTT assay results showed significant inhibition of cell proliferation at concentrations as low as 12.5 µg/mL , suggesting potential therapeutic applications in liver cancer treatment .

Case Study 2: Structure–Activity Relationship Analysis

In a comprehensive SAR analysis, it was found that modifications to the triazole nucleus significantly influenced biological activity. The introduction of methyl groups at specific positions improved potency, while electron-withdrawing groups decreased it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.